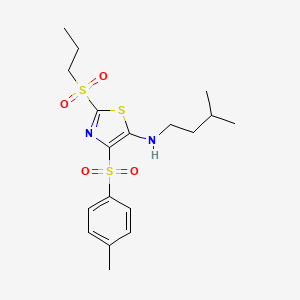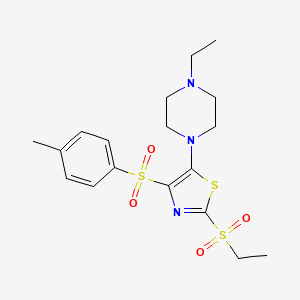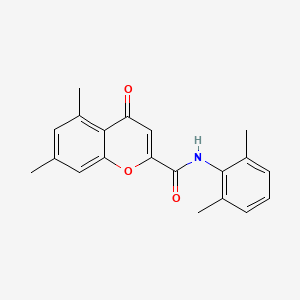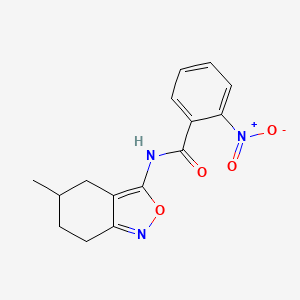
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group, a chlorobenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.
Preparation of 4-chlorobenzylamine: This can be synthesized by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.
Formation of the final compound: The 4-bromophenoxyacetic acid is then reacted with 4-chlorobenzylamine and furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(4-bromophenoxy)-N-(4-methylbenzyl)-N-(furan-2-ylmethyl)acetamide
- 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
This compound is unique due to the presence of both bromophenoxy and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H17BrClNO3 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17BrClNO3/c21-16-5-9-18(10-6-16)26-14-20(24)23(13-19-2-1-11-25-19)12-15-3-7-17(22)8-4-15/h1-11H,12-14H2 |
InChI Key |
XGTCWRVHPQEXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11406384.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine](/img/structure/B11406394.png)


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11406405.png)

![Methyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11406427.png)

![2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol](/img/structure/B11406436.png)
![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11406439.png)
![2-(2,2-dimethylpropyl)-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11406441.png)
![1-{5-chloro-4-[(3-hydroxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11406453.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11406460.png)

